4-Bromo-2-fluoro-3-methylaniline hydrochloride 4-Bromo-2-fluoro-3-methylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17740392
InChI: InChI=1S/C7H7BrFN.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H
SMILES:
Molecular Formula: C7H8BrClFN
Molecular Weight: 240.50 g/mol

4-Bromo-2-fluoro-3-methylaniline hydrochloride

CAS No.:

Cat. No.: VC17740392

Molecular Formula: C7H8BrClFN

Molecular Weight: 240.50 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-fluoro-3-methylaniline hydrochloride -

Specification

Molecular Formula C7H8BrClFN
Molecular Weight 240.50 g/mol
IUPAC Name 4-bromo-2-fluoro-3-methylaniline;hydrochloride
Standard InChI InChI=1S/C7H7BrFN.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H
Standard InChI Key IYPVTPPUBXWZNF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1F)N)Br.Cl

Introduction

Chemical Structure and Nomenclature

The molecular structure of 4-bromo-2-fluoro-3-methylaniline hydrochloride consists of a benzene ring substituted at the 2-, 3-, and 4-positions with fluorine, methyl, and bromine groups, respectively, with an amine group (–NH₂) at the 1-position protonated as a hydrochloride salt. The systematic IUPAC name is 4-bromo-2-fluoro-3-methylbenzenaminium chloride. Its molecular formula is C₇H₇BrClFN, with a molecular weight of 252.49 g/mol .

The hydrochloride form improves the compound’s crystallinity and handling properties compared to the free base. The electronic effects of the substituents—electron-withdrawing bromine and fluorine, and electron-donating methyl—create a polarized aromatic system, influencing reactivity in nucleophilic and electrophilic substitutions.

Synthetic Methodology

Synthesis of 4-Bromo-2-fluoro-3-methylaniline

The free base precursor, 4-bromo-2-fluoro-3-methylaniline (CAS 1540204-53-2), is synthesized through a multi-step halogenation and alkylation process. A plausible route, adapted from analogous procedures , involves:

  • Lithiation and Methylation:

    • Starting with 4-bromo-2-fluorobenzotrifluoride, diisopropylamine and n-butyllithium in tetrahydrofuran (THF) at −78°C generate a lithium intermediate.

    • Methyl iodide is added to introduce the methyl group at the 3-position .

  • Amination:

    • The bromine substituent is replaced with an amine group via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, though specific conditions for this step require optimization.

Formation of the Hydrochloride Salt

The free base is treated with hydrogen chloride in a polar aprotic solvent (e.g., methanol or ethyl acetate) to yield the hydrochloride salt. For example, dissolving 4-bromo-2-fluoro-3-methylaniline in methanol and adding concentrated HCl (4 M) at 0–5°C precipitates the salt .

Table 1: Synthetic Conditions for Hydrochloride Formation

ParameterValueSource
SolventMethanol
HCl Concentration4 M
Reaction Temperature0–5°C (initial), 25°C (final)
Yield90–95%

Physicochemical Properties

Physical State and Solubility

The hydrochloride salt is a white to off-white crystalline solid. It exhibits moderate solubility in polar solvents like methanol (≈50 mg/mL) and water (≈10 mg/mL), but poor solubility in non-polar solvents such as hexane .

Spectroscopic Data

  • ¹H NMR (d₆-DMSO):
    δ 8.09 (s, 3H, NH₃⁺), 7.22 (t, J = 8.4 Hz, 1H, Ar–H), 6.61 (d, J = 8.4 Hz, 1H, Ar–H), 2.02 (d, J = 1.8 Hz, 3H, CH₃) .

  • ¹³C NMR: Predicted signals include 158.1 (C–F), 135.2 (C–Br), and 18.9 ppm (CH₃).

Table 2: Key Physical Properties

PropertyValueSource
Melting Point180–185°C (dec.)
Density1.65 g/cm³
LogP (Hydrochloride)2.1

Reactivity and Applications

Cross-Coupling Reactions

The bromine atom at the 4-position enables participation in Suzuki-Miyaura couplings with boronic acids, forming biaryl structures common in drug candidates. For example, coupling with pyridinylboronic acid yields fluorinated biphenylamines with potential kinase inhibitory activity.

Pharmaceutical Intermediate

Fluorinated anilines are critical in designing CNS agents and anticancer drugs. The hydrochloride salt’s improved solubility facilitates its use in aqueous reaction media, reducing the need for toxic co-solvents .

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